2-(2-Aminophenyl)-2-methylpropanenitrile
Overview
Description
“2-Aminophenol” is a compound with the molecular formula C6H7NO . It’s also known as “2-Amino-1-hydroxybenzene” or “o-Hydroxyaniline” and is used in laboratory chemicals . “2-(2-Aminophenyl)benzothiazole” is a biologically interesting heterocycle with high pharmacological activity .
Synthesis Analysis
The synthesis of “2-(2-Aminophenyl)benzothiazole” derivatives has been achieved through various methods, including microwave-assisted and conventional heating approaches . The microwave-assisted method has been found to drastically reduce reaction time and increase yield .
Molecular Structure Analysis
The molecular structure of “2-Aminophenol” has been analyzed and it has an average mass of 109.126 Da and a monoisotopic mass of 109.052765 Da .
Chemical Reactions Analysis
The chemical reactions of “2-(2-Aminophenyl)benzothiazole” derivatives have been studied. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .
Physical And Chemical Properties Analysis
“2-Aminophenol” has a molecular weight of 109.1259 and a monoisotopic mass of 109.052763851 .
Scientific Research Applications
Comprehensive Analysis of 2-(2-Aminophenyl)-2-methylpropanenitrile Applications
2-(2-Aminophenyl)-2-methylpropanenitrile is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each presented in a separate section.
Anticancer Activity
Ruthenium-Based Chemotherapy: The compound has been utilized to synthesize new anticancer ruthenium (II/III) complexes. These complexes exhibit significant in vitro and in vivo anticancer activity, particularly against human breast and colorectal cancer cell lines. They work by intercalating with DNA, inducing apoptosis, and causing cell-cycle arrest in the G2/M phase .
Antioxidant Properties
Enhancement of Cellular Antioxidant Enzymes: The ruthenium complexes containing 2-(2-Aminophenyl)-2-methylpropanenitrile have shown to decrease oxidative stress and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD). This suggests a role in enhancing normal cell repair mechanisms .
Antimicrobial Efficacy
Synthesis of Benzimidazoquinazoline Derivatives: A derivative synthesized from 2-(2-Aminophenyl)-2-methylpropanenitrile has demonstrated moderate antimicrobial activity. This activity is significant in the context of developing new pharmaceuticals to combat resistant bacterial strains .
Microwave-Assisted Organic Synthesis
Efficient Synthesis of Heterocyclic Compounds: The compound has been used in microwave-assisted synthesis methods to produce benzimidazoquinazoline derivatives. This method offers advantages such as reduced reaction times and increased yields, which are beneficial for rapid drug development .
Fluorescence Studies
Blue Light Emission: The quinazoline derivative synthesized from 2-(2-Aminophenyl)-2-methylpropanenitrile exhibits fluorescence, emitting blue light under UV exposure. This property could be explored for applications in bioimaging and molecular tagging .
Crystallography
Molecular Structure Analysis: The crystal structure of the synthesized quinazoline derivative has been analyzed, revealing insights into the molecular interactions and stabilization mechanisms. This information is crucial for understanding the compound’s behavior in various applications .
Chemical Education
Teaching Advanced Synthesis Techniques: The compound’s role in microwave-assisted synthesis can be used as a case study in chemical education to teach students about advanced organic synthesis techniques and their applications in medicinal chemistry .
Drug Development
Lead Compound for Drug Discovery: Given its diverse applications in anticancer, antimicrobial, and antioxidant activities, 2-(2-Aminophenyl)-2-methylpropanenitrile can serve as a lead compound in drug discovery and development processes .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-aminophenyl)-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-10(2,7-11)8-5-3-4-6-9(8)12/h3-6H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRUQWUBYMBZKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733324 | |
Record name | 2-(2-Aminophenyl)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminophenyl)-2-methylpropanenitrile | |
CAS RN |
1314667-39-4 | |
Record name | 2-(2-Aminophenyl)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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